molecular formula C14H18N4O4S B4341801 N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4341801
M. Wt: 338.38 g/mol
InChI Key: TWQCEFLJROTMOU-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring, a nitro group, and a sulfonamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and green chemistry principles, such as microwave-assisted synthesis, can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonamide moiety play crucial roles in binding to these targets, often through hydrogen bonding and electrostatic interactions. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide
  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide
  • N-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide

Uniqueness

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is unique due to the specific positioning of the ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of the nitro and sulfonamide groups also provides distinct properties compared to other pyrazole derivatives .

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-4-17-10-12(11(2)15-17)9-16(3)23(21,22)14-7-5-6-13(8-14)18(19)20/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQCEFLJROTMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE

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